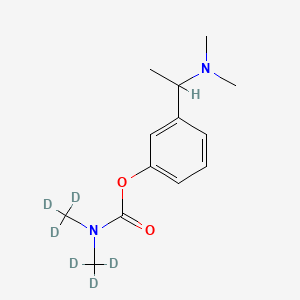
N-Desethyl N-Methyl-d6 rac-Rivastigmine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desethyl N-methyl rac-Rivastigmine-d6 is a deuterated derivative of N-Desethyl N-methyl rac-Rivastigmine. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling allows for more precise tracking and analysis in various experimental settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desethyl N-methyl rac-Rivastigmine-d6 typically involves the deuteration of N-Desethyl N-methyl rac-Rivastigmine. The process includes the following steps:
Starting Material: N-Desethyl N-methyl rac-Rivastigmine.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of N-Desethyl N-methyl rac-Rivastigmine-d6 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Desethyl N-methyl rac-Rivastigmine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-Desethyl N-methyl rac-Rivastigmine-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of N-Desethyl N-methyl rac-Rivastigmine-d6 involves its interaction with specific molecular targets. The deuterium atoms in the compound allow for detailed tracking and analysis of its behavior in biological systems. The compound primarily targets acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can improve cognitive function.
Comparison with Similar Compounds
Similar Compounds
N-Desethyl N-methyl rac-Rivastigmine: The non-deuterated version of the compound.
Rivastigmine: A related compound used in the treatment of Alzheimer’s disease.
N-Desmethyl Rivastigmine: Another derivative of Rivastigmine.
Uniqueness
N-Desethyl N-methyl rac-Rivastigmine-d6 is unique due to its deuterium labeling, which provides several advantages:
Enhanced Stability: Deuterium atoms form stronger bonds than hydrogen atoms, making the compound more stable.
Improved Tracking: The deuterium labeling allows for more precise tracking in experimental studies.
Reduced Metabolism: Deuterium-labeled compounds often exhibit slower metabolism, which can be beneficial in pharmacokinetic studies.
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
242.35 g/mol |
IUPAC Name |
[3-[1-(dimethylamino)ethyl]phenyl] N,N-bis(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5/h6-10H,1-5H3/i4D3,5D3 |
InChI Key |
AIHREYCBCYOMLZ-RKAHMFOGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)OC1=CC=CC(=C1)C(C)N(C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


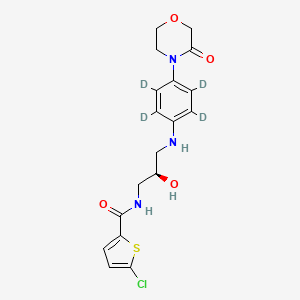





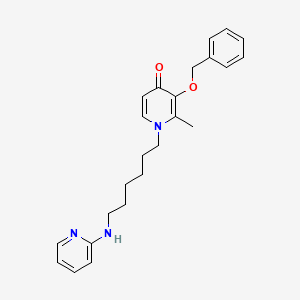


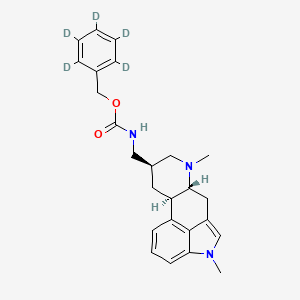
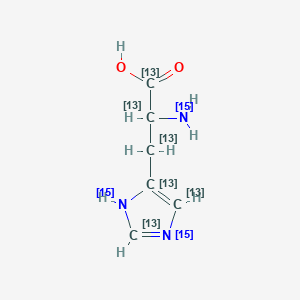


![[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid](/img/structure/B15142845.png)
